3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile
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Overview
Description
The compound "3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile" is a heteroarylacrylonitrile, which is a class of compounds known for their potential biological activities. These compounds often contain various substituents that can influence their chemical properties and biological activities. The presence of triazole rings in the compound suggests potential for interactions with biological molecules, possibly leading to applications in medicinal chemistry .
Synthesis Analysis
The synthesis of heteroarylacrylonitriles typically involves Knoevenagel condensation reactions. In the case of compounds similar to the one , the condensation would involve the reaction of a suitable benzaldehyde derivative with a malononitrile derivative in the presence of a base such as triethylamine or N,N-dimethylaniline . The specific synthesis of "3-(4-chlorophenyl)-2-[5-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]acrylonitrile" is not detailed in the provided papers, but it can be inferred that similar methods would be employed.
Molecular Structure Analysis
X-ray crystallography is a common technique used to determine the molecular structure of compounds. For heteroarylacrylonitriles, it has been shown that the olefinic bond is typically E-configured, which could be expected for the compound as well . The presence of substituents such as triazoles or benzimidazoles can influence the overall geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
Heteroarylacrylonitriles can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the nitrile group can participate in further transformations, and the presence of amino groups allows for acylation reactions. These reactions can be used to introduce various biophoric sites, which are crucial for the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of heteroarylacrylonitriles are influenced by their molecular structure. The presence of electron-withdrawing groups such as the nitrile and chlorophenyl groups can affect the compound's reactivity and stability. Spectroscopic techniques like FT-IR, NMR, and UV are used to investigate these properties. For example, the theoretical and experimental vibrational frequencies, bond lengths, and angles can be determined using DFT calculations and compared with experimental data to validate the molecular structure . Additionally, the electronic properties, such as HOMO and LUMO energies, can be calculated to gain insight into the reactivity of the compound .
Scientific Research Applications
Antibacterial Activity
Studies have shown that compounds containing 1,2,4-triazole, similar to the chemical , exhibit notable antibacterial properties. For instance, Hui et al. (2000) describe the synthesis of heterocyclic systems with bridged nitrogen atoms, including derivatives of 1,2,4-triazoles, and their evaluation for antibacterial activities. The synthesized compounds demonstrated significant inhibition of bacterial growth, emphasizing their potential in antibacterial applications (Hui et al., 2000).
Corrosion Inhibition
Research by Baskar et al. (2014) highlights the use of photo-cross-linkable polymers, including derivatives of 1,2,4-triazoles, as corrosion inhibitors for mild steel in hydrochloric acid. The study revealed these compounds to be highly efficient in preventing corrosion, suggesting their applicability in industrial settings to protect metals (Baskar et al., 2014).
Synthesis of Novel Heterocycles
Tartakovsky et al. (2005) explored the synthesis of new heterocyclic compounds, including tris[1,2,4]triazolo[1,3,5]triazines. Such compounds, with their complex heterocyclic structures, could have implications in various fields of chemical research, such as the development of new pharmaceuticals or advanced materials (Tartakovsky et al., 2005).
Antimicrobial and Antioxidant Properties
Compounds with 1,2,4-triazole structures have been synthesized and tested for their antimicrobial and antioxidant activities. Bekircan et al. (2008, 2015) conducted studies that demonstrate the potential of these compounds in combating microbial infections and oxidative stress (Bekircan et al., 2008), (Bekircan et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-3-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN7/c15-12-3-1-10(2-4-12)5-11(6-16)14-19-13(20-21-14)7-22-9-17-8-18-22/h1-5,8-9H,7H2,(H,19,20,21)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWFNDKRLFEOMK-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C2=NNC(=N2)CN3C=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C2=NNC(=N2)CN3C=NC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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